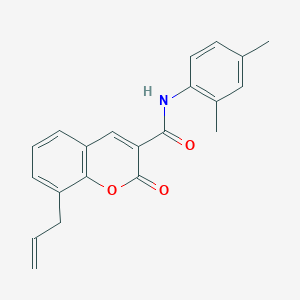![molecular formula C21H26N4 B12128019 N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Cyclohexylamine, phenylboronic acid, propyl bromide
Conditions: Palladium-catalyzed cross-coupling reactions
Reaction: Substitution at the 7-amino position and other positions
Industrial Production Methods
Industrial production of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The cyclohexyl, phenyl, and propyl groups are introduced through various substitution reactions.
-
Step 1: Synthesis of Pyrazole Ring
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Formation of 3,5-dimethylpyrazole
-
Step 2: Formation of Pyrimidine Ring
Reagents: 3,5-dimethylpyrazole, formamide
Conditions: Heating at 150°C
Reaction: Cyclization to form pyrazolo[1,5-a]pyrimidine
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives at various positions on the ring
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced amine or alcohol derivatives
-
Substitution:
Reagents: Halogenated compounds, nucleophiles
Conditions: Base or acid catalysis
Products: Substituted derivatives with various functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Ethanol, dichloromethane, water
Wissenschaftliche Forschungsanwendungen
Chemistry
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Medicine
Medicinally, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-cyclohexyl-3-phenyl-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
- N-cyclohexyl-3-phenyl-5-butylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The propyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the cyclohexyl group at the 7-amino position provides steric hindrance, influencing its binding affinity and selectivity towards biological targets.
Eigenschaften
Molekularformel |
C21H26N4 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3 |
InChI-Schlüssel |
BIWKVRKBDNJUEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)

![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
